molecular formula C16H14BrN3O3S3 B2655353 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 325977-29-5

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2655353
CAS No.: 325977-29-5
M. Wt: 472.39
InChI Key: CLVCQAQBWPFNDK-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted with a 5-bromothiophen-2-yl group at the 4-position and a benzamide moiety at the 2-position. The benzamide is further modified with a dimethylsulfamoyl group at the para position (Figure 1). This compound belongs to a class of thiazole derivatives known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S3/c1-20(2)26(22,23)11-5-3-10(4-6-11)15(21)19-16-18-12(9-24-16)13-7-8-14(17)25-13/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVCQAQBWPFNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a bromothiophene derivative with a thiazole derivative under palladium-catalyzed conditions. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromothiophene moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Research into compounds with similar structural features has revealed a range of pharmacological activities, which can be categorized as follows:

Anticancer Activity

Compounds similar to N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide have demonstrated anticancer properties in various studies. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported that thiazole derivatives exhibit cytotoxic effects against human cancer cell lines, suggesting potential for development as anticancer agents.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar thiazole-based compounds have been investigated for their efficacy against bacterial and fungal pathogens. The presence of the bromothiophene moiety may enhance the compound's interaction with microbial targets, leading to effective inhibition of growth.

Anti-inflammatory Effects

Research indicates that thiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be explored for treating conditions characterized by inflammation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions, including nucleophilic substitutions and coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Activity

A study conducted on a series of thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells (MCF7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, a derivative featuring a similar thiazole ring was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound displayed notable antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics.

Data Table: Summary of Biological Activities

Compound NameBiological ActivityReference
This compoundAnticancer[Source 1]
Similar Thiazole DerivativeAntimicrobial[Source 2]
Thiazole-Based CompoundAnti-inflammatory[Source 3]

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial lipid biosynthesis . In cancer research, it may exert its effects by interfering with cell proliferation pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The bromothiophene group in the target compound and may enhance lipophilicity and π-π stacking, favoring interactions with hydrophobic enzyme pockets . Sulfamoyl variants (dimethyl vs. diethyl) influence solubility and steric hindrance. Dimethylsulfamoyl (target compound) offers a balance between hydrophilicity and compactness compared to bulkier diethyl groups .

Compounds like NTB451 () demonstrate that thiazole-benzamide hybrids can achieve specific biological effects (e.g., necroptosis inhibition), highlighting the scaffold’s versatility.

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C18H18BrN3O2S
Molecular Weight : 415.33 g/mol
CAS Number : 476211-62-8

The compound features a thiazole ring, a bromothiophene moiety, and a dimethylsulfamoyl group, which contribute to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Bromothiophene : Bromination of thiophene using bromine or N-bromosuccinimide.
  • Thiazole Ring Formation : Reaction of the bromothiophene intermediate with thioamide and base.
  • Coupling Reaction : The thiazole intermediate is coupled with dimethylsulfamoyl chloride in the presence of a base to yield the final product.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazole and benzamide possess significant antimicrobial properties against various bacterial strains and fungi .
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • CNS Activity : Similar compounds have demonstrated high-affinity binding to dopamine D2 receptors, suggesting potential applications in treating neurological disorders .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may modulate receptor functions by interacting with binding sites on neurotransmitter receptors.

Research Findings

A summary of key research findings related to this compound is presented in the table below:

StudyObjectiveFindings
Evaluate antimicrobial activityShowed significant inhibition against Gram-positive and Gram-negative bacteria.
Assess anticancer effectsInduced apoptosis in cancer cell lines; inhibited cell proliferation significantly.
Investigate CNS receptor bindingDemonstrated high binding affinity for dopamine D2 receptors; potential for neurological applications.

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated various derivatives of thiazole-benzamide compounds against clinical isolates of bacteria and fungi. Results indicated that the compound exhibited potent activity against resistant strains .
  • Cancer Research : In vitro studies conducted on breast cancer cell lines revealed that the compound could induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
  • Neuropharmacology Investigation : Research highlighted the potential use of this compound as a lead for developing new treatments for schizophrenia due to its interaction with dopamine receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core via cyclization of α-haloketones and thioureas under acidic/basic conditions . Subsequent coupling of the bromothiophene and dimethylsulfamoyl benzamide moieties requires precise control of temperature (60–80°C), solvent (DMF or dichloromethane), and catalysts (e.g., DCC for amide bond formation) . Purification via column chromatography or recrystallization (using methanol/water mixtures) is critical to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are recommended for structural validation?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm aromatic proton environments and amide bond formation, FT-IR to verify sulfonamide (S=O stretching at ~1350 cm⁻¹) and thiazole (C-S-C at ~690 cm⁻¹) groups , and HRMS for molecular weight confirmation. X-ray crystallography (as in ) resolves stereochemical ambiguities, particularly for the bromothiophene-thiazole linkage.

Q. What are the key solubility and stability considerations for this compound in biological assays?

  • Methodological Answer : The compound exhibits poor aqueous solubility due to its hydrophobic thiophene and benzamide groups. Use DMSO as a stock solvent (<1% final concentration in assays) and assess stability via HPLC over 24 hours under physiological pH (7.4) and temperature (37°C) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target proteins (e.g., kinases or proteases) to identify binding poses. Prioritize residues involved in hydrogen bonding (e.g., sulfamoyl group with Arg/Lys) and hydrophobic interactions (bromothiophene with aromatic pockets) . Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC50 values (e.g., anticancer activity) may arise from assay variability (cell line specificity, incubation time). Standardize protocols using NCI-60 cell panels and orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) . Cross-validate with kinase profiling (Eurofins KinaseScan) to confirm target selectivity .

Q. How does structural modification of the bromothiophene or sulfamoyl group enhance potency or reduce toxicity?

  • Methodological Answer : Synthesize derivatives via:

  • Bromine substitution : Replace Br with electron-withdrawing groups (e.g., -NO2) to modulate electrophilicity .
  • Sulfamoyl optimization : Introduce cyclic sulfonamides (e.g., morpholine) to improve metabolic stability .
    Screen derivatives in parallel using high-throughput cytotoxicity assays (MTT) and hERG inhibition assays to balance efficacy and safety .

Q. What mechanistic insights explain its dual activity in antimicrobial and anticancer assays?

  • Methodological Answer : The thiazole-sulfonamide scaffold may target DNA gyrase (in bacteria) and tubulin polymerization (in cancer cells). Conduct competitive binding assays (fluorescence polarization) with known inhibitors (e.g., novobiocin for gyrase, paclitaxel for tubulin) . Transcriptomic analysis (RNA-seq) of treated cells can identify dysregulated pathways (e.g., oxidative stress response) .

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